4-Methylperoxyphenol

CAS No.:

Cat. No.: VC13441095

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8O3 |

|---|---|

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 4-methylperoxyphenol |

| Standard InChI | InChI=1S/C7H8O3/c1-9-10-7-4-2-6(8)3-5-7/h2-5,8H,1H3 |

| Standard InChI Key | YTBKRXIHRQOUFX-UHFFFAOYSA-N |

| SMILES | COOC1=CC=C(C=C1)O |

| Canonical SMILES | COOC1=CC=C(C=C1)O |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

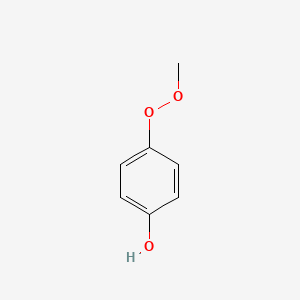

4-Methylperoxyphenol (C₇H₈O₃) consists of a phenol ring substituted with a methyl group at the para position and a peroxide group (-O-O-) at the ortho or meta position. The peroxide moiety introduces significant reactivity, making the compound prone to radical-mediated decomposition or oxidative transformations .

Table 1: Structural Comparison with Related Compounds

Nomenclature and Isomerism

The IUPAC name 4-methylperoxyphenol implies a phenol derivative with a methyl group at position 4 and a peroxide group at position 2 or 3. Isomerism may arise depending on the peroxide's placement, though synthetic challenges often limit isolation to specific regioisomers .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 4-methylperoxyphenol is documented, analogous methods for peroxyphenols involve:

-

Oxidative Coupling: Reaction of 4-methylphenol with hydrogen peroxide (H₂O₂) under acidic or enzymatic catalysis .

-

Electrophilic Substitution: Introducing peroxide groups via radical initiators (e.g., UV light) in the presence of oxygen .

-

Functional Group Interconversion: Modifying existing derivatives, such as oxidizing 4-(methoxymethyl)phenol with peracids .

Example Reaction:

Stability and Decomposition

Peroxyphenols are thermally labile. For instance, 4-(methylsulfonyl)phenol decomposes above 90°C , suggesting similar sensitivity in 4-methylperoxyphenol. Stabilization often requires inert atmospheres or antioxidants .

Physical and Chemical Properties

Table 2: Physical Properties of Related Phenolics

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| 4-Methylphenol | 34–36 | 201–202 | 2.5 g/100 mL | 1.94 |

| 4-(Methoxymethyl)phenol | 90–95 | 272 (est.) | Slight | 0.89 |

| 4-Methylperoxyphenol | Not reported | Not reported | Likely low | ~1.2 (est.) |

Spectroscopic Features

-

IR Spectroscopy: Expected O-O stretch at ~800–900 cm⁻¹ and phenolic -OH at ~3300 cm⁻¹ .

-

NMR: Aromatic protons (δ 6.5–7.5 ppm), methyl group (δ 2.3 ppm), and peroxide protons (δ 4.5–5.5 ppm) .

Applications and Biological Activity

Antimicrobial Activity

Schiff base metal complexes derived from phenolic compounds show enhanced antimicrobial properties. Manganese(II) complexes, for instance, exhibit zones of inhibition up to 22 mm against Staphylococcus aureus .

Table 3: Antimicrobial Efficacy of Phenolic Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume